molecular formula C17H17Cl2FN2 B5677631 1-(3,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine

1-(3,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5677631
M. Wt: 339.2 g/mol
InChI Key: PSYKXUXIGBKBCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylpiperazine derivatives involves multiple steps, including condensation reactions, alkylation, acidulation, and hydrolysis. For compounds closely related to "1-(3,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine", the synthesis process starts from basic chemical reactions, building up the complex structure through strategic functional group modifications and interactions (Li Ning-wei, 2005), (Z. Quan, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(3,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine" has been studied using X-ray diffraction methods, revealing detailed information about their crystalline structure and intermolecular interactions. These studies are crucial for understanding the compound's chemical behavior and potential applications (S. Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving benzylpiperazine derivatives, including "1-(3,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine", often entail interactions with various reagents to produce a wide range of pharmacologically active compounds. These reactions can significantly alter their chemical properties and enhance their biological activity (J. Narendra Sharath Chandra et al., 2006).

Physical Properties Analysis

The physical properties of "1-(3,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine" derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure and purity. Thermal and crystallographic studies provide insights into these properties, which are essential for their application in medicinal chemistry (S. Awasthi et al., 2014).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN2/c18-16-6-1-13(11-17(16)19)12-21-7-9-22(10-8-21)15-4-2-14(20)3-5-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYKXUXIGBKBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzyl)-4-(4-fluorophenyl)piperazine

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